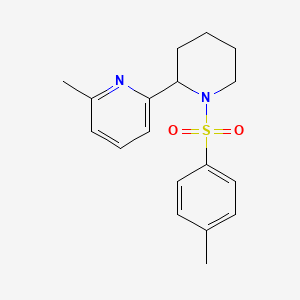

2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Methodology

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and are integral to the structure of many biologically important molecules, including vitamins, alkaloids, and nucleic acids. nih.govnih.gov In synthetic organic chemistry, these heterocycles serve as versatile scaffolds for the construction of complex molecular frameworks. dp.la The presence of one or more nitrogen atoms within a cyclic structure imparts specific physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions. nih.govresearchgate.net These characteristics are pivotal in designing molecules with specific biological activities and material properties. The development of efficient synthetic methods for the preparation and functionalization of nitrogen heterocycles is, therefore, a central theme in modern organic synthesis. nih.govfrontiersin.org

Overview of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Complex Molecule Synthesis

Among the myriad of nitrogen-containing heterocycles, pyridine and piperidine hold a privileged position in the synthesis of complex molecules. The pyridine ring, an aromatic six-membered heterocycle, is a common feature in numerous pharmaceuticals and natural products. lifechemicals.comdovepress.com Its aromaticity provides a planar and rigid scaffold, while the nitrogen atom influences the electronic distribution and provides a site for protonation or alkylation. The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of a molecule's properties. nih.govresearchgate.net

Conversely, piperidine is a saturated six-membered heterocycle that provides a flexible, three-dimensional scaffold. wisdomlib.orgnih.gov Chiral piperidine derivatives are particularly valuable in medicinal chemistry, as the defined stereochemistry can significantly impact biological activity and selectivity. researchgate.net The synthesis of substituted piperidines is an active area of research, with numerous methods developed for their stereocontrolled construction. nih.gov

The combination of both pyridine and piperidine motifs within a single molecule can lead to structures with enhanced complexity and novel properties. Such molecules can benefit from the rigidity and aromaticity of the pyridine ring and the conformational flexibility and chirality of the piperidine moiety.

Rationalization for the Focus on 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine

The compound this compound serves as an exemplary case study for the strategic incorporation of both pyridine and piperidine scaffolds. This molecule features a pyridine ring substituted at the 2- and 6-positions. The methyl group at the 2-position can influence the steric and electronic environment of the pyridine nitrogen. The 6-position is substituted with a tosylated piperidine ring.

The tosyl group (p-toluenesulfonyl) on the piperidine nitrogen is a common protecting group in organic synthesis, suggesting that this compound could be a key intermediate in the elaboration of more complex structures. The linkage between the pyridine and piperidine rings at the 2-position of the piperidine creates a chiral center, highlighting the potential for stereoselective synthesis and applications. The analysis of this specific compound allows for a deeper understanding of the interplay between these two important heterocyclic systems and their potential in the design of novel chemical entities.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present illustrative data based on the general properties of similar compounds and theoretical calculations.

Table 1: Physicochemical Properties of this compound (Illustrative)

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 356.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110-115 °C |

| Solubility | Soluble in dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). Sparingly soluble in methanol (B129727). Insoluble in water. |

| pKa (of pyridine nitrogen) | ~4.5 |

Table 2: Spectroscopic Data for this compound (Illustrative)

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.20 (m, 7H, Ar-H), 5.20 (dd, 1H, N-CH-py), 3.80-3.60 (m, 1H, N-CH₂), 3.00-2.80 (m, 1H, N-CH₂), 2.45 (s, 3H, Ar-CH₃), 2.40 (s, 3H, tosyl-CH₃), 1.90-1.40 (m, 6H, piperidine-CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0, 155.0, 143.5, 137.0, 136.5, 129.5, 127.5, 122.0, 118.0, 60.0, 48.0, 30.0, 25.0, 24.5, 21.5, 21.0 |

| Mass Spectrometry (ESI+) | m/z 357.16 [M+H]⁺ |

The synthesis of this compound would likely involve the coupling of a pre-functionalized pyridine derivative with a suitably protected piperidine moiety. One possible synthetic route could involve the nucleophilic substitution of 2-chloro-6-methylpyridine with the lithium salt of N-tosyl-2-lithiomethylpiperidine. Alternatively, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed between a halogenated pyridine and a piperidine-boronic acid or -zinc reagent, respectively. The stereochemistry of the piperidine ring would be a crucial aspect of the synthesis, potentially requiring an asymmetric synthesis or the use of a chiral starting material.

The potential applications of this compound and its derivatives are broad, spanning from medicinal chemistry to materials science. The presence of both a pyridine and a piperidine ring suggests that it could be a valuable scaffold for the development of new therapeutic agents. mdpi.comnih.gov The tosyl group can be removed to allow for further functionalization of the piperidine nitrogen, opening up avenues for the synthesis of a library of compounds for biological screening. Furthermore, the pyridine nitrogen and the sulfonyl group offer potential coordination sites for metal ions, suggesting applications in catalysis and materials science. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O2S/c1-14-9-11-16(12-10-14)23(21,22)20-13-4-3-8-18(20)17-7-5-6-15(2)19-17/h5-7,9-12,18H,3-4,8,13H2,1-2H3 |

InChI Key |

WUVNSTGREXYGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC(=N3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 1 Tosylpiperidin 2 Yl Pyridine and Analogues

General Synthetic Approaches to Tosylpiperidine Moieties

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of a piperidine (B6355638) ring is a common strategy in organic synthesis. This serves two main purposes: it protects the secondary amine from undesired reactions and the electron-withdrawing nature of the tosyl group can influence the reactivity of the piperidine ring, for instance by increasing the acidity of the protons at the C-2 and C-6 positions.

The most direct method for synthesizing N-tosylpiperidine involves the reaction of piperidine with p-toluenesulfonyl chloride. This reaction is a standard procedure for the sulfonylation of secondary amines. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

p-Toluenesulfonyl chloride (TsCl) is the most widely used reagent for introducing the tosyl group. The standard procedure for the tosylation of alcohols and amines typically involves the substrate, TsCl, and a base in a suitable solvent. Pyridine (B92270) is often used as both the base and the solvent, although other non-nucleophilic bases like triethylamine (B128534) (TEA) in solvents such as dichloromethane (B109758) (DCM) are also common. The choice of base can be crucial; for instance, selecting an appropriate base allows for the selective tosylation of an amino group over a hydroxyl group.

A general procedure involves dissolving the piperidine precursor in a solvent, cooling the solution, and then adding the base followed by p-toluenesulfonyl chloride. The reaction is often stirred at a low temperature initially and then allowed to warm to room temperature.

Table 1: Typical Conditions for N-Tosylation of Piperidine

| Reagent | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | ~4-5 hours |

Pyridine Substitution Strategies for Piperidine Integration

The crucial step in the synthesis of 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine is the formation of the carbon-carbon bond between the C-2 position of the piperidine ring and the C-6 position of the 2-methylpyridine (B31789) ring. A plausible and effective strategy involves the use of organolithium chemistry to create a nucleophilic pyridine species that can react with an electrophilic piperidine.

A robust method for this transformation involves the side-chain lithiation of a methylated pyridine precursor. Specifically, starting with 2,6-lutidine (2,6-dimethylpyridine), one of the methyl groups can be selectively deprotonated using a strong organolithium base, such as n-butyllithium (n-BuLi). researchgate.net This generates a highly reactive nucleophilic intermediate, 2-(lithiomethyl)-6-methylpyridine.

This lithiated species can then undergo a nucleophilic substitution reaction with a suitable electrophilic piperidine derivative. For this purpose, a 1-tosylpiperidine bearing a good leaving group at the C-2 position, such as a halide (e.g., 2-chloro-1-tosylpiperidine), would serve as the ideal reaction partner. The lithiated picoline anion would attack the C-2 position of the piperidine, displacing the leaving group to form the desired C-C bond.

Strong, non-nucleophilic bases are essential for the deprotonation steps in these synthetic routes. Organolithium reagents like n-BuLi or hindered amide bases such as lithium diisopropylamide (LDA) are commonly employed to generate the required carbanions at low temperatures in anhydrous solvents like tetrahydrofuran (B95107) (THF). researchgate.netclockss.org The use of low temperatures (e.g., -78 °C to 0 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediates. clockss.org

While direct catalytic coupling methods to form this specific C(sp³)–C(sp³) bond exist, the lithiation-substitution pathway is a more classical and direct approach. In related syntheses of bipyridine analogues, transition metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), is frequently used to form C-C bonds between two aromatic rings. researchgate.net However, for connecting a saturated heterocycle to a pyridine methyl group, the deprotonation-alkylation strategy is often more straightforward. researchgate.net

Table 2: Proposed Reaction Scheme for C-C Bond Formation

| Step | Reactant 1 | Reactant 2 / Reagent | Key Intermediate | Product |

|---|---|---|---|---|

| 1. Lithiation | 2,6-Lutidine | n-Butyllithium in THF | 2-(Lithiomethyl)-6-methylpyridine | - |

Advanced Approaches for Piperidine Ring Formation Relevant to the Compound

Beyond the functionalization of a pre-existing piperidine, advanced synthetic methods allow for the construction of the piperidine ring itself, often with high stereocontrol. These methods are relevant for creating complex analogues and can be adapted to build the required 2,6-disubstituted piperidine core.

One of the most common methods for obtaining piperidines is the hydrogenation of corresponding pyridine derivatives. nih.gov For instance, the catalytic hydrogenation of a suitably substituted pyridine precursor over catalysts like platinum or palladium can yield the saturated piperidine ring. researchgate.net This approach is powerful for creating piperidines with pre-defined substitution patterns.

Intramolecular cyclization reactions provide another major pathway to piperidine rings. nih.gov These methods involve constructing an acyclic precursor containing a nitrogen atom and a reactive chain that can close to form the six-membered ring. Key strategies include:

Intramolecular aza-Michael reactions: An amine can add to an α,β-unsaturated carbonyl or nitrile group within the same molecule to form the piperidine ring. nih.gov

Reductive Amination: The cyclization of keto-amines or amino-aldehydes, where an intramolecular imine or enamine is formed and subsequently reduced, is a widely used technique. nih.gov

Ring-closing metathesis (RCM): Diene-containing amine precursors can be cyclized using Grubbs' catalyst.

More recently, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched substituted piperidines. whiterose.ac.uk These cascades can use a combination of amine oxidases and reductases to convert tetrahydropyridines into chiral piperidines, offering excellent stereocontrol. whiterose.ac.uk

Hydrogenation and Reduction Methodologies of Pyridine Derivatives to Piperidines

The conversion of pyridines to piperidines through hydrogenation and reduction is a fundamental and widely employed strategy. This transformation overcomes the high stability of the aromatic pyridine ring and can be achieved through several distinct methodologies, each with its own advantages regarding catalyst choice, reaction conditions, and substrate scope.

The direct hydrogenation of the pyridine ring to a piperidine is a challenging yet effective method that often requires the use of transition metal catalysts. ajchem-a.com The high stability of the pyridine ring necessitates forcing conditions, such as high temperatures and pressures, even with highly active catalysts. researchgate.netorganic-chemistry.org A variety of platinum-group metals have been shown to be effective for this transformation.

Heterogeneous catalysts are commonly employed due to their ease of separation and industrial applicability. researchgate.netorganic-chemistry.org Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). researchgate.net Ruthenium-based catalysts, such as ruthenium dioxide and bimetallic systems like Ru-Pd on activated carbon (Ru-Pd/Ac), have also demonstrated high activity and selectivity for pyridine hydrogenation, in some cases achieving complete conversion to piperidine. nih.gov The choice of catalyst can influence the reaction conditions and the tolerance of other functional groups within the substrate. For instance, the selective hydrogenation of pyridinecarbonitriles can be tuned to yield either (aminomethyl)pyridines or (aminomethyl)piperidines by careful selection of the catalyst and reaction conditions. nih.gov

| Catalyst System | Substrate Example | Product | Key Findings |

| Rh/KB | Pyridine | Piperidine | High activity for electrochemical hydrogenation at ambient temperature and pressure. researchgate.netorganic-chemistry.org |

| Ru-Pd/Ac | Pyridine | Piperidine | >99.0% conversion and 100% selectivity under optimized conditions (100°C, 3.0 MPa H₂). nih.gov |

| PtO₂ | Substituted Pyridines | Substituted Piperidines | Effective in glacial acetic acid under 50 to 70 bar H₂ pressure. researchgate.net |

| 10% Pd/C | 4-Pyridinecarbonitrile | 4-(Aminomethyl)piperidine | Chemoselectivity can be controlled by reaction conditions (e.g., presence of acid). nih.gov |

This table summarizes findings from various studies on transition metal-catalyzed pyridine hydrogenation.

Traditional pyridine hydrogenation often requires acidic additives to activate the pyridine ring towards reduction by forming a pyridinium (B92312) cation. researchgate.netorganic-chemistry.org However, these acidic conditions can lead to increased waste, higher production costs, and reactor corrosion. researchgate.netorganic-chemistry.org Consequently, the development of acid-free hydrogenation protocols is a significant goal.

Recent advancements have focused on developing catalyst systems that are active under neutral or basic conditions. For example, cobalt catalysts supported on nitrogen-modified titanium have shown good activity and selectivity for pyridine hydrogenation in water as a solvent under acid-free conditions. nih.gov Another innovative approach is electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure without the need for acidic additives. researchgate.netorganic-chemistry.org Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high yield and current efficiency, using water as the proton source. researchgate.netorganic-chemistry.org These methods represent a more sustainable and less corrosive alternative to classical acidic hydrogenation. researchgate.netorganic-chemistry.org

Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Stereoselective dearomatization typically involves the activation of the pyridine ring to facilitate a controlled reduction. This activation makes the pyridine more susceptible to nucleophilic attack or controlled hydrogenation. nih.govrsc.orgchemrxiv.org

One powerful strategy is the chemo-enzymatic approach, where chemical synthesis is combined with biocatalysis. nih.govrsc.orgchemrxiv.org In this method, pyridines are first activated and then subjected to a stereoselective enzymatic reduction. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govrsc.orgchemrxiv.org

Nucleophilic dearomatization is another key strategy. nih.gov The pyridine ring is activated by N-functionalization, for instance, to form a pyridinium salt. Subsequent regio- and stereoselective addition of a nucleophile leads to dihydropyridine (B1217469) intermediates, which can then be further reduced to the desired piperidine scaffolds. nih.gov These methods provide access to complex and biologically relevant chiral piperidines. nih.govrsc.orgchemrxiv.org

The activation of pyridines by N-alkylation or N-acylation to form pyridinium salts significantly enhances their susceptibility to reduction. This two-step process—activation followed by reduction—is a versatile method for synthesizing piperidine derivatives. uwindsor.ca The reduction of the resulting pyridinium salts can be achieved with various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice. uwindsor.ca This reduction often proceeds regioselectively to yield 1,2,5,6-tetrahydropyridines, which can be subsequently hydrogenated to the fully saturated piperidine. uwindsor.ca

Transfer hydrogenation is another effective method for the reduction of pyridinium salts. Using a hydrogen source like formic acid in the presence of a rhodium catalyst, N-substituted pyridinium salts can be efficiently reduced. A notable development in this area is the reductive transamination of pyridinium salts, where a chiral primary amine is introduced under reducing conditions. This process allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities, without the need for a chiral catalyst or hydrogen gas.

| Reduction Method | Substrate | Reducing Agent/System | Product Type |

| Chemical Reduction | 3- and 4-substituted pyridinium salts | NaBH₄ | 1,2,5,6-tetrahydropyridines |

| Transfer Hydrogenation | N-benzylpyridinium salts | HCOOH/NEt₃, Rh-catalyst | N-benzylpiperidines |

| Reductive Transamination | Pyridinium salts | HCOOH, Rh-catalyst, chiral primary amine | Chiral N-aryl piperidines |

This table outlines different methodologies for the reduction of pyridinium salts to piperidine derivatives. uwindsor.ca

Alkene Cyclization Strategies

An alternative to the dearomatization of pyridines is the construction of the piperidine ring from acyclic precursors through alkene cyclization. These methods involve the intramolecular formation of a carbon-nitrogen bond.

The intramolecular oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. These reactions, often referred to as aza-Wacker reactions, typically employ a palladium catalyst to facilitate the cyclization of an amino-alkene substrate. The general mechanism involves an intramolecular aminopalladation of the alkene, where the nitrogen atom attacks the double bond coordinated to the palladium(II) center. The resulting alkylpalladium(II) intermediate can then undergo β-hydride elimination or other subsequent reactions to yield the final heterocyclic product.

A simple and efficient catalyst system, such as Pd(OAc)₂ with pyridine as a co-catalyst, can be used with molecular oxygen as the terminal oxidant, making the process more environmentally benign. This methodology has been successfully applied to the synthesis of various six-membered N-heterocycles, including piperidines. organic-chemistry.org Gold-catalyzed approaches have also been developed for the oxidative amination of non-activated alkenes, expanding the toolkit for piperidine synthesis. rsc.org In these reactions, a gold(I) complex catalyzes the difunctionalization of the double bond, leading to the formation of the N-heterocycle with the simultaneous introduction of another functional group. rsc.org

Enantioselective Approaches in Alkene Cyclization

The construction of the chiral piperidine ring in this compound can be achieved through the enantioselective cyclization of acyclic alkene precursors. This strategy involves the formation of a carbon-nitrogen bond and the simultaneous or subsequent creation of the stereocenter at the 2-position of the piperidine ring.

One prominent method is the palladium-catalyzed intramolecular aminocarbonylation of alkenes. In a general sense, this reaction involves the cyclization of an aminoalkene in the presence of carbon monoxide and a chiral palladium catalyst to yield a cyclic amide, which can then be reduced to the corresponding piperidine. For the synthesis of a precursor to the target molecule, a hypothetical substrate such as N-(6-(6-methylpyridin-2-yl)hept-1-en-5-yl)-4-methylbenzenesulfonamide could be envisioned. The presence of a chiral phosphine (B1218219) ligand on the palladium catalyst would be crucial for inducing asymmetry.

Another powerful technique is the intramolecular hydroamination of alkenes. This reaction involves the direct addition of an N-H bond across a carbon-carbon double bond. Chiral early transition metal or rare-earth metal catalysts are often employed to achieve high enantioselectivity. For instance, an aminoalkene precursor could be cyclized using a chiral titanium or zirconium catalyst to furnish the desired enantiomer of the piperidine ring. The subsequent tosylation and coupling with the 2-methylpyridine moiety would complete the synthesis.

Gold-catalyzed intramolecular oxidative amination of unactivated alkenes also presents a viable route. nih.gov This method allows for the difunctionalization of a double bond while forming the N-heterocycle. nih.gov A suitable aminoalkene, upon treatment with a gold(I) catalyst and an oxidizing agent, could yield a functionalized piperidine derivative, setting the stage for the introduction of the 2-methylpyridine group. The use of chiral ligands, such as pyridine-oxazoline ligands in palladium-catalyzed versions of this reaction, has been shown to afford high enantioselectivity. nih.gov

| Catalyst System | Ligand Type | Key Features | Potential Application |

| Palladium(II) | Chiral Phosphine | Aminocarbonylation | Cyclization with CO insertion |

| Titanium(IV) / Zirconium(IV) | Chiral Diamine | Hydroamination | Direct C-N bond formation |

| Gold(I) / Palladium(II) | Chiral Pyridine-Oxazoline | Oxidative Amination | Alkene difunctionalization |

Two-Component and Multi-Component Reaction Sequences

Multi-component reactions offer an efficient pathway to complex molecules like this compound by combining two or more starting materials in a single operation. These methods are prized for their atom economy and ability to rapidly build molecular complexity.

Reductive Amination for C-N Bond Formation

Intramolecular reductive amination is a cornerstone of piperidine synthesis. nih.gov This reaction typically involves the cyclization of a linear molecule containing both an amine and a carbonyl group (or a precursor that can be converted in situ). For the target molecule, a plausible precursor would be a δ-amino aldehyde or ketone. For instance, the reduction of an intermediate formed from the condensation of an amino group with a ketone would lead to the piperidine ring.

A dual synthetic strategy can be employed, starting from a carbohydrate-derived aldehyde or a nitrone. Nucleophilic addition (e.g., Grignard reaction) to these electrophiles, followed by an efficient ring-closure reductive amination, can produce 2-substituted piperidines. Interestingly, the diastereoselectivity of the nucleophilic attack can be controlled, and in some cases, reversed by the use of a Lewis acid with the nitrone, providing access to different stereoisomers.

The direct reductive amination of aldehyde bisulfite adducts using reagents like 2-picoline borane (B79455) is another efficient method for forming C-N bonds and can be adapted for the synthesis of secondary amines, which are precursors to the tosylated piperidine ring.

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing catalysis, also known as hydrogen autotransfer, is a powerful and sustainable method for forming C-N bonds from alcohols and amines, with water being the only byproduct. This methodology can be applied to the synthesis of piperidines through the annulation of diols with amines.

An iridium(III)-catalyzed [5 + 1] annulation of diols provides a stereoselective route to substituted piperidines. nih.gov The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction, all facilitated by the iridium catalyst transferring hydrogen. nih.gov This approach can be highly enantioselective, particularly when using enantioenriched diols in an aqueous medium, which helps prevent racemization. nih.gov For the synthesis of this compound, a suitable amino diol could be reacted with a 2-methylpyridine derivative under hydrogen borrowing conditions to construct the piperidine ring. The use of 1,2-amino alcohols derived from abundant amino acids has also been demonstrated in C-C bond-forming hydrogen-borrowing reactions, showcasing the functional group tolerance of this methodology.

| Catalyst | Reactants | Key Features |

| Iridium(III) Complex | Diol and Amine | [5+1] Annulation, Stereoselective |

| Ruthenium(II) Complex | Amino Alcohol and Carbonyl | C-N bond formation, Water as byproduct |

Organocatalytic Aza-Michael Reactions for Piperidine Stereoisomers

The organocatalytic intramolecular aza-Michael reaction (IMAMR) is a highly effective method for the enantioselective synthesis of substituted piperidines. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, catalyzed by a small chiral organic molecule.

Chiral cinchona-based primary-tertiary diamine catalysts, often in the presence of an acid co-catalyst like trifluoroacetic acid (TFA), have been successfully used in the asymmetric intramolecular aza-Michael addition of enone carbamates to yield 2-substituted piperidines in high yields (75–95%) and excellent enantiomeric excess (up to 99% ee). beilstein-journals.org The acid co-catalyst assists in the formation of the iminium intermediate, which is key to the catalytic cycle. beilstein-journals.org

This methodology can be applied to construct the chiral piperidine core of the target molecule. A linear substrate containing a tosylamide and an α,β-unsaturated ketone or ester moiety could be cyclized using a suitable organocatalyst to afford the desired enantiomer of the 2-substituted piperidine. The stereochemical outcome can often be predicted and controlled by the choice of the catalyst's chirality. This approach is particularly valuable for creating libraries of chiral piperidine derivatives for drug discovery. beilstein-journals.org

Cyclization Reactions for Pyrrolidine (B122466) and Piperidine Fused Systems

While the target molecule itself is not a fused system, the synthetic strategies used to create fused pyrrolidine and piperidine rings can often be adapted for the synthesis of highly substituted monocyclic systems. These reactions demonstrate powerful methods for C-N and C-C bond formation under stereocontrolled conditions.

For example, photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to the corresponding fused piperidines. nih.gov While this directly leads to a fused system, the initial piperidinone could potentially be cleaved and further functionalized to yield a substituted monocyclic piperidine.

Radical-mediated cyclizations also offer a robust entry to piperidine rings. Intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) is an effective method. nih.gov Furthermore, copper(I)-catalyzed radical enantioselective cyclization has been developed for the formation of piperidine rings, showcasing the utility of radical processes in asymmetric synthesis. nih.gov

A particularly relevant strategy involves the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can lead to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov While this produces a fused pyrrolidine system, the principles of skeletal rearrangement and functionalization of the pyridine ring are highly relevant to the synthesis of complex pyridine derivatives. nih.gov These products can serve as synthons for a variety of functionalized pyrrolidines and other nitrogen-containing compounds. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

The control of stereochemistry is paramount in the synthesis of this compound, which possesses a stereocenter at the point of attachment of the piperidine ring to the pyridine. Achieving a specific stereoisomer often requires a carefully planned synthetic sequence.

A powerful strategy involves the asymmetric reduction of pyridinium salts. An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using chiral ligands like MeO-BoQPhos has been developed to produce enantioenriched piperidines with high levels of enantioselectivity (up to 93:7 er). nih.gov This method could be applied to a precursor like 2-methyl-6-(pyridin-2-yl)pyridine, followed by tosylation, to yield the desired product.

Another approach relies on the use of chiral auxiliaries. For instance, cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. rsc.org These lactams can then be manipulated through further reactions to yield enantiomerically pure 2-arylpiperidines. rsc.org A similar strategy could be envisioned where the aryl group is replaced by the 6-methylpyridin-2-yl moiety.

The stereochemical outcome of the aforementioned organocatalytic intramolecular aza-Michael reaction is directly controlled by the chirality of the organocatalyst. By selecting the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R)- or (S)-enantiomer of the 2-substituted piperidine precursor.

Finally, diastereoselective reactions can be employed where a pre-existing stereocenter directs the formation of a new one. For instance, if a chiral precursor containing the 6-methylpyridine unit is used, its stereochemistry can influence the cyclization or addition step that forms the piperidine ring, leading to a specific diastereomer.

Diastereoselective Addition to Activated Pyridinium Salts

A highly effective method for the synthesis of 2,6-disubstituted piperidines involves the diastereoselective addition of nucleophiles to activated pyridinium salts. nih.govnih.gov This approach allows for the controlled introduction of a substituent at the 2-position of the pyridine ring, which is a key step in building the piperidine scaffold. The activation of the pyridine ring is typically achieved by N-acylation or N-alkylation, rendering the ring more susceptible to nucleophilic attack.

In a notable application of this method, Grignard reagents are added to a pyridine precursor that has been activated with an amidine auxiliary. This initial step proceeds with high diastereoselectivity, establishing the first stereocenter at the 2-position of what will become the piperidine ring. nih.gov The choice of nucleophile and the nature of the activating group on the pyridine nitrogen are crucial factors that influence the stereochemical outcome of the addition. Good to excellent regioselectivities are often observed, favoring the formation of 1,2-dihydropyridine intermediates. nih.gov These intermediates are then carried forward to the final piperidine products.

The reaction conditions for the diastereoselective addition of organometallic reagents to activated pyridinium salts have been optimized to achieve high yields and stereoselectivities. The following table summarizes representative results from such reactions.

| Entry | Pyridinium Salt Precursor | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Amidine Pyridinium Salt | MeMgBr | THF | -78 | 85 | >95:5 |

| 2 | N-Acyl Pyridinium Salt | PhMgBr | Et2O | -78 to 0 | 92 | 90:10 |

| 3 | N-Chloroformate Pyridinium Salt | n-BuMgBr | CH2Cl2 | -78 | 88 | 92:8 |

This table presents illustrative data based on typical outcomes for this type of reaction.

Regioselective Metalation Directed by Amidine Auxiliaries

Following the initial diastereoselective addition of a nucleophile to the 2-position, the synthesis of 2,6-disubstituted piperidines can be further advanced through regioselective functionalization at the 6-position. Amidine auxiliaries have proven to be highly effective in directing this regioselectivity. nih.gov The amidine group, initially used to activate the pyridine ring, subsequently serves as a directing group for metalation.

The process involves the deprotonation of the 1,2-dihydropyridine intermediate at the 6-position by a strong base, such as an organolithium reagent. The amidine group stabilizes the resulting anion, directing the metalation to the desired position. This regioselective metalation allows for the introduction of a second substituent at the 6-position through quenching with an electrophile or by engaging in cross-coupling reactions. nih.gov This strategy provides a powerful tool for the construction of asymmetrically substituted 2,6-disubstituted piperidines.

The efficiency of the directed metalation and subsequent electrophilic quench is highlighted in the following table.

| Entry | 1,2-Dihydropyridine Substrate | Base | Electrophile | Yield (%) of 2,6-Disubstituted Product |

| 1 | N-Amidine-2-methyl-1,2-dihydropyridine | n-BuLi | MeI | 78 |

| 2 | N-Amidine-2-phenyl-1,2-dihydropyridine | s-BuLi | PhCHO | 72 |

| 3 | N-Amidine-2-allyl-1,2-dihydropyridine | LDA | (CH2O)n | 65 |

This table illustrates the versatility of the amidine-directed metalation strategy with various electrophiles.

Control of Relative Stereochemistry in 2,6-Disubstituted Piperidines

The control of relative stereochemistry in 2,6-disubstituted piperidines is paramount for accessing specific isomers with desired biological activities. The final reduction of the dihydropyridine ring to the fully saturated piperidine ring is a critical step where the relative stereochemistry of the two substituents is definitively established. nih.govrsc.org The stereochemical outcome of this reduction is often influenced by the nature of the substituents and the reducing agent employed.

For instance, the reduction of the 2,6-disubstituted dihydropyridines formed via the amidine-directed methodology typically proceeds with high diastereoselectivity, leading to the formation of the cis- or trans-isomer depending on the reaction conditions and the steric and electronic properties of the substituents. nih.govrsc.org Hydrogenation over a heterogeneous catalyst, such as palladium on carbon, is a common method for this transformation. The stereochemical outcome can often be predicted based on the delivery of hydrogen from the less sterically hindered face of the dihydropyridine ring.

Alternative strategies for controlling stereochemistry include iridium-catalyzed allylic cyclizations and palladium-catalyzed hydroamination reactions, which have been successfully applied to the asymmetric synthesis of 2,6-disubstituted piperidines. nih.govnih.gov These methods offer catalyst control over the stereochemical outcome, providing access to enantiomerically enriched products.

The diastereoselectivity of the final reduction step is summarized in the table below.

| Entry | 2,6-Disubstituted Dihydropyridine | Reducing Agent | Product (cis:trans ratio) |

| 1 | 2-Methyl-6-phenyl-dihydropyridine | H2, Pd/C | 95:5 |

| 2 | 2-Allyl-6-benzyl-dihydropyridine | NaBH4, CeCl3 | 10:90 |

| 3 | 2,6-Dimethyl-dihydropyridine | H2, PtO2 | >98:2 |

This table provides examples of how the choice of reducing agent can influence the diastereomeric ratio of the final piperidine product.

Green Chemistry Approaches in Analogous Compound Synthesis

One area of focus has been the replacement of piperidine itself when used as a reagent in other synthetic transformations, such as in solid-phase peptide synthesis (SPPS) for Fmoc deprotection. rsc.org While not directly related to the synthesis of piperidines, this highlights the awareness of piperidine's hazardous profile and the drive to find greener alternatives. In the context of synthesizing piperidine analogues, green chemistry principles are being applied through the use of non-toxic catalysts, water-initiated processes, and solvent-free reactions. ajchem-a.com

The development of catalytic methods, such as the palladium-catalyzed 1,3-chirality transfer reaction for the synthesis of 2- and 2,6-substituted piperidines, represents a step towards greener synthesis by reducing the need for stoichiometric reagents. researchgate.net Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, are inherently more atom-economical and align with the principles of green chemistry. ajchem-a.com The exploration of aqueous reaction media and the use of recyclable catalysts are also active areas of research aimed at making the synthesis of piperidine analogues more sustainable.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 6 1 Tosylpiperidin 2 Yl Pyridine

Reactivity Profiles of Functional Groups

The reactivity of 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine is largely dictated by the interplay of its three key components: the tosyl group, the pyridine (B92270) ring, and the piperidine (B6355638) ring.

Role of the Tosyl Group as a Leaving Group in Nucleophilic Substitution

The tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen is an excellent leaving group in nucleophilic substitution reactions. This characteristic is attributed to the ability of the sulfonate group to stabilize the negative charge that develops upon its departure through resonance. Consequently, the tosyl group can be readily displaced by a variety of nucleophiles, providing a versatile handle for the introduction of new functional groups onto the piperidine ring. smolecule.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the methyl group at the 2-position can influence the regioselectivity of such reactions. The electron-donating nature of the methyl group can activate the pyridine ring, albeit modestly, towards electrophilic attack. The substitution pattern will be directed by the combined electronic effects of the nitrogen atom and the methyl group. smolecule.com

Nucleophilic Substitution Reactions with Amines and Alcohols

As mentioned in section 3.1.1., the tosyl group's capacity as a good leaving group facilitates nucleophilic substitution reactions. Amines and alcohols, acting as nucleophiles, can attack the carbon atom of the piperidine ring attached to the tosyl group, leading to the formation of new C-N or C-O bonds, respectively. smolecule.com These reactions are fundamental in the synthesis of more complex derivatives of the parent molecule.

Intramolecular Cyclization Reactions and Their Mechanistic Implications

The spatial proximity of the functional groups in this compound allows for the possibility of intramolecular cyclization reactions. Under specific conditions, the pyridine nitrogen or the methyl group could potentially act as an internal nucleophile, attacking an electrophilic center within the molecule. For instance, if the piperidine ring were to undergo a reaction that introduces an electrophilic site, the pyridine nitrogen could participate in a ring-closing reaction. The feasibility and mechanism of such cyclizations would depend on factors like ring strain in the transition state and the final product, as well as the specific reaction conditions employed.

Detailed Mechanistic Pathways for Formation Reactions

The synthesis of this compound can be envisioned through several synthetic routes. A plausible pathway involves the reaction of 2-methyl-6-lithiopyridine with 1-tosyl-2-chloropiperidine.

A common method for the synthesis of similar pyridine derivatives involves a multi-step process. smolecule.com One potential pathway begins with the formation of the tosylpiperidine moiety. This is typically achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base. The resulting 1-tosylpiperidine can then be coupled with a suitable methylated pyridine precursor. For instance, a nucleophilic aromatic substitution reaction could be employed, where a lithiated or Grignard derivative of 2-methylpyridine (B31789) attacks a suitably activated piperidine derivative. Alternatively, a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be utilized to form the C-C bond between the pyridine and piperidine rings. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 6 1 Tosylpiperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy of 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the 2-methylpyridine (B31789), 1-tosylpiperidin, and the tosyl group's methyl protons.

The aromatic region of the spectrum is particularly informative. The protons on the pyridine (B92270) ring typically appear as a set of coupled multiplets. Similarly, the protons on the tosyl group's benzene (B151609) ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H3 | 7.30 - 7.50 | d | ~8.0 |

| Pyridine-H4 | 7.60 - 7.80 | t | ~7.8 |

| Pyridine-H5 | 6.90 - 7.10 | d | ~7.5 |

| Piperidine-H2 (CH) | 5.00 - 5.20 | m | - |

| Piperidine-H (axial/equatorial) | 1.50 - 2.20 | m | - |

| Pyridine-CH₃ | 2.45 - 2.55 | s | - |

| Tosyl-Aromatic-H | 7.65 - 7.75 | d | ~8.2 |

| Tosyl-Aromatic-H | 7.25 - 7.35 | d | ~8.2 |

Note: Predicted values are based on typical chemical shifts for 2-methylpyridine, N-tosylated piperidine (B6355638), and p-toluenesulfonyl moieties. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum can be divided into aromatic and aliphatic regions. The aromatic carbons of the pyridine and tosyl rings resonate at lower field (higher ppm values) compared to the aliphatic carbons of the piperidine ring and the methyl groups. hmdb.carsc.org The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the methyl and substituted piperidinyl groups. researchgate.netchemicalbook.comchemicalbook.com The carbons of the tosyl group show characteristic signals, with the sulfur-bearing carbon appearing at a distinct chemical shift. researchgate.net The aliphatic carbons of the piperidine ring and the two methyl groups appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | 157.0 - 159.0 |

| Pyridine-C3 | 121.0 - 123.0 |

| Pyridine-C4 | 136.0 - 138.0 |

| Pyridine-C5 | 118.0 - 120.0 |

| Pyridine-C6 | 159.0 - 161.0 |

| Piperidine-C2 | 55.0 - 60.0 |

| Piperidine-C3, C4, C5 | 20.0 - 35.0 |

| Piperidine-C6 | 45.0 - 50.0 |

| Pyridine-CH₃ | 23.0 - 25.0 |

| Tosyl-C (ipso) | 135.0 - 138.0 |

| Tosyl-Aromatic-CH | 127.0 - 130.0 |

| Tosyl-C (para) | 143.0 - 145.0 |

Note: Predicted values are based on typical chemical shifts for related pyridine, piperidine, and tosyl-containing structures. hmdb.caresearchgate.netchemicalbook.comchemicalbook.comresearchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen environments in the molecule. huji.ac.il For this compound, there are two distinct nitrogen atoms: one in the pyridine ring and one in the tosylamide linkage.

¹⁵N NMR can be used to:

Confirm the presence of the two different nitrogen environments. The pyridine nitrogen would exhibit a chemical shift characteristic of sp²-hybridized nitrogens in an aromatic system, while the sulfonamide nitrogen would have a different chemical shift reflecting its sp³-hybridization and electronic environment.

Study electronic effects. The chemical shifts of these nitrogen atoms are sensitive to substituent effects and can provide insight into the electronic structure of the molecule.

Investigate protonation sites. Changes in the ¹⁵N NMR spectrum upon acidification can unequivocally identify the site of protonation.

Due to the low sensitivity of ¹⁵N, techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to correlate the ¹⁵N nuclei with neighboring ¹H nuclei, enhancing sensitivity and aiding in assignments. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. nist.govnih.gov

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₈H₂₂N₂O₂S).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. nih.gov The resulting mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The analysis of the fragmentation patterns provides a roadmap of the molecule's structure. Key predicted fragmentation pathways include:

Cleavage of the tosyl group: A characteristic fragment at m/z 155 corresponding to the tosyl cation ([CH₃C₆H₄SO₂]⁺) or a neutral loss of 155 is expected. Another common fragment is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺).

Loss of the pyridine moiety: Fragmentation can occur at the C-C bond connecting the pyridine and piperidine rings.

Ring-opening of the piperidine: The piperidine ring can undergo fragmentation to produce various smaller charged species. nist.gov

By piecing together these fragments, the connectivity of the pyridine, piperidine, and tosyl groups can be confirmed.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nist.govorientjchem.orgchemicalbook.com The IR spectrum of this compound is expected to show several characteristic absorption bands:

Sulfonamide Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. These are key indicators of the tosyl group. organic-chemistry.org

Aromatic C-H Stretching: Vibrations for the aromatic protons on the pyridine and benzene rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations for the methyl and piperidine protons are observed in the 2850-3000 cm⁻¹ region. nist.gov

Aromatic C=C Stretching: Medium to weak absorptions from the pyridine and benzene ring stretching are expected in the 1450-1600 cm⁻¹ range. researchgate.net

C-N Stretching: This vibration, associated with the pyridine and piperidine rings, typically appears in the 1000-1350 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1340 - 1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1180 | Strong |

UV-Visible Spectroscopy provides information on the electronic transitions within the molecule. nist.govresearchgate.net The presence of two aromatic systems—the pyridine ring and the tosyl group's benzene ring—suggests that the molecule will absorb light in the ultraviolet region. The spectrum is expected to show absorption bands corresponding to π → π* transitions within these aromatic rings. researchgate.netthegoodscentscompany.com The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorptions can be influenced by the solvent and the electronic communication between the different parts of the molecule.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netredalyc.org If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on:

Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) can be determined. nih.gov

Stereochemistry: The relative orientation of the substituents on the chiral center of the piperidine ring can be unequivocally established.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions, can be elucidated. redalyc.orgnih.gov

Powder X-ray diffraction (PXRD) can also be utilized to characterize the bulk material, confirm its crystallinity, and identify different polymorphic forms if they exist. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Following a comprehensive search of scientific literature and chemical databases, no specific, published chromatographic methods for the purity assessment or separation of this compound were found. Research articles and analytical data sheets detailing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC) conditions explicitly for this compound are not available in the public domain.

Typically, in the synthesis of novel compounds, the purification and purity assessment steps are crucial and often involve a combination of chromatographic techniques. For a compound with the structural characteristics of this compound, one could hypothesize the general approaches that would be taken.

Hypothetical Chromatographic Approaches:

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would likely be the primary tool for purity assessment. A C18 column would be a common first choice for the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector, likely at a wavelength between 254 nm and 280 nm, corresponding to the aromatic portions of the molecule.

Gas Chromatography (GC): Due to its relatively high molecular weight and the presence of the thermally labile tosyl group, GC analysis might be less straightforward. If the compound is sufficiently volatile and thermally stable, a high-temperature capillary column with a non-polar or medium-polarity stationary phase could be employed. However, decomposition in the injector or on the column could be a significant issue. GC-MS (Gas Chromatography-Mass Spectrometry) would be invaluable for identifying any degradation products.

Thin-Layer Chromatography (TLC): TLC would be extensively used for rapid reaction monitoring and preliminary purity checks. A silica (B1680970) gel plate would serve as the stationary phase, and the mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The choice of solvent ratio would be optimized to achieve good separation of the product from starting materials and byproducts. Visualization would be under UV light, and potentially with a potassium permanganate (B83412) stain.

Column Chromatography: For preparative separation and purification of the synthesized compound, flash column chromatography using silica gel would be the standard method. The solvent system would be determined based on prior TLC analysis to ensure adequate separation (typically aiming for an Rf value of 0.2-0.4 for the desired compound).

It is important to reiterate that the above descriptions are based on general principles of organic analytical chemistry and are not derived from specific research findings for this compound. The absence of published data prevents the creation of detailed data tables with specific experimental parameters.

Computational and Theoretical Investigations of 2 Methyl 6 1 Tosylpiperidin 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict a variety of molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties. For a molecule like 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its three-dimensional structure.

The optimized geometry would reveal the spatial arrangement of the pyridine (B92270) and piperidine (B6355638) rings relative to each other. It is expected that the piperidine ring would adopt a chair conformation. The bond connecting the pyridine and piperidine rings would have a specific dihedral angle determined by the steric and electronic interactions between the two ring systems. The presence of the bulky tosyl group on the piperidine nitrogen would significantly influence the local geometry and could lead to distortions from an ideal chair conformation.

The methyl group on the pyridine ring is an electron-donating group, which would subtly affect the bond lengths within the pyridine ring, increasing the electron density. In contrast, the tosyl group is a strong electron-withdrawing group, which would impact the electronic properties of the piperidine ring and, to a lesser extent, the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| Pyridine C-N Bond Length | ~1.34 Å |

| Pyridine C-C Bond Length | ~1.39 Å |

| Piperidine C-N Bond Length | ~1.47 Å |

| Piperidine C-C Bond Length | ~1.53 Å |

| S-N (Sulfonamide) Bond Length | ~1.63 Å |

| S=O (Sulfonamide) Bond Length | ~1.43 Å |

| C(pyridine)-C(piperidine) Bond Length | ~1.52 Å |

| C-N-C (Piperidine) Bond Angle | ~112° |

Note: These values are estimations based on typical bond lengths and angles found in substituted pyridines and N-tosylated piperidines.

Quantum Chemical Property Determination

Quantum chemical calculations, particularly those derived from DFT, allow for the determination of several key properties that describe the reactivity and stability of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, which is further enriched by the methyl group. The LUMO, on the other hand, would likely be centered on the tosyl group, given its strong electron-withdrawing nature. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem. These values provide insight into the energy required to remove an electron and the energy released upon gaining an electron.

Table 2: Predicted Quantum Chemical Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Ionization Potential (IP) | ~ 6.5 eV |

Note: These are estimated values based on calculations for similar aromatic and sulfonamide-containing compounds.

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of this compound, the most negative potential (red region) would be concentrated around the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with electrophiles. nih.gov The oxygen atoms of the tosyl group would also exhibit a significant negative potential. nih.gov

Conversely, the most positive potential (blue region) would likely be found on the hydrogen atoms of the methyl group on the pyridine ring and the hydrogen atoms on the piperidine ring. The sulfur atom of the tosyl group would also exhibit a positive potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or reagents in a chemical reaction. nih.gov

Theoretical Studies of Conformations and Isomerism

The presence of a chiral center at the 2-position of the piperidine ring and the rotational freedom around the single bonds in this compound give rise to multiple possible conformations and stereoisomers. Theoretical studies are essential for determining the relative stabilities of these different forms.

The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, due to the substitution at the 2-position, two distinct chair conformations are possible, with the 2-methyl-6-pyridinyl group in either an axial or an equatorial position. Computational studies on analogous 2-substituted piperidines suggest that the conformer with the bulky substituent in the equatorial position is generally more stable.

Furthermore, rotation around the C-N bond of the sulfonamide and the C-C bond connecting the two rings can lead to different rotational isomers (rotamers). DFT calculations can be used to construct a potential energy surface by systematically varying the relevant dihedral angles to identify the lowest energy conformers. The energy differences between these conformers can be used to predict their relative populations at a given temperature.

Table 3: Estimated Relative Energies of Key Conformations

| Conformation | Dihedral Angle (Py-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~60° | 0.0 |

| Local Minimum 1 | ~180° | 1.5 - 2.5 |

Note: These values are illustrative and represent a plausible scenario for the rotational barrier around the C-C bond connecting the rings.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for assigning signals in complex experimental spectra.

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum would show characteristic signals for the aromatic protons of the pyridine and tosyl groups, the aliphatic protons of the piperidine ring, and the methyl group protons.

The chemical shift of the proton at the 2-position of the piperidine ring would be particularly sensitive to the molecule's conformation. The proximity of this proton to the pyridine ring and the tosyl group would lead to significant shielding or deshielding effects depending on the spatial arrangement. By comparing the computationally predicted chemical shifts for different stable conformers with the experimental spectrum, it is often possible to determine the predominant conformation in solution.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-H (adjacent to N) | 7.5 - 7.8 |

| Pyridine-H (meta) | 7.0 - 7.3 |

| Tosyl-H (ortho to SO₂) | 7.8 - 8.0 |

| Tosyl-H (ortho to CH₃) | 7.2 - 7.4 |

| Piperidine-H (at C2) | 4.5 - 5.0 |

| Pyridine-CH₃ | 2.4 - 2.6 |

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs.

Applications of 2 Methyl 6 1 Tosylpiperidin 2 Yl Pyridine in Synthetic Chemistry

Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a valuable precursor for creating elaborate heterocyclic systems. For instance, after a synthetic sequence, the tosyl group can be removed under reductive conditions to yield 2-methyl-6-(piperidin-2-yl)pyridine (B13564489). This secondary amine is a versatile nucleophile, ready to be incorporated into larger molecular frameworks through reactions like acylation, alkylation, or condensation, leading to fused ring systems or macrocycles. The synthesis of complex heterocyclic structures often relies on the stepwise construction from such functionalized intermediates. mdpi.comorganic-chemistry.org

Utility in Derivatization and Analogue Preparation

The structure of 2-methyl-6-(1-tosylpiperidin-2-yl)pyridine is well-suited for creating libraries of analogues for various applications, including medicinal chemistry. The pyridine (B92270) and piperidine (B6355638) rings are common scaffolds in pharmaceuticals, and the ability to systematically modify the structure is highly valuable. researchgate.netnih.govresearchgate.net

A key feature of tosyl-activated compounds is the ability to facilitate nucleophilic substitution reactions. While the tosyl group is attached to nitrogen in this specific molecule, it plays a crucial role in synthetic strategies that involve the piperidine ring. More broadly, tosylates, such as those on carbon atoms, are readily displaced by a wide range of nucleophiles in SN2 reactions. ncsu.edu This principle is often applied to precursors of the title compound. For example, if a synthetic route involves a tosylated hydroxymethyl group on the pyridine ring, that tosylate can be displaced by various nucleophiles to introduce diverse functionalities.

The tosyl group on the piperidine nitrogen primarily serves as a protecting group that can be removed to allow for subsequent derivatization at the nitrogen atom. Once deprotected to reveal the secondary amine of the piperidine ring, this site becomes a handle for introducing a vast array of chemical moieties. mdpi.comnih.gov

Table 1: Potential Derivatizations Following Tosyl Group Removal : Note: This table is illustrative of potential reactions on the de-tosylated amine and is based on general chemical principles.

| Nucleophile/Reagent Class | Resulting Functional Group | Product Class |

|---|---|---|

| Acyl Chlorides (RCOCl) | Amide | N-Acyl piperidines |

| Alkyl Halides (R-X) | Tertiary Amine | N-Alkyl piperidines |

| Aldehydes/Ketones (RCHO/RCOR') + Reducing Agent | Tertiary Amine | N-Alkyl piperidines (Reductive Amination) |

| Isocyanates (R-NCO) | Urea | N-Carbamoyl piperidines |

Development as a Ligand in Catalysis

The de-tosylated form of the molecule, 2-methyl-6-(piperidin-2-yl)pyridine, is a chiral bidentate ligand. The nitrogen atoms of the pyridine and piperidine rings can coordinate to a single metal center, forming a stable five-membered chelate ring. Such N,N-ligands are of great interest in coordination chemistry and catalysis. wikipedia.orgsemanticscholar.org

The presence of a stereocenter at the C2 position of the piperidine ring makes the ligand chiral. When this ligand coordinates to a metal, it creates a chiral environment that can influence the stereochemical outcome of a catalyzed reaction, enabling asymmetric synthesis. nih.govhkbu.edu.hk Chiral pyridine-containing ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. durham.ac.ukchemrxiv.orgnih.gov The specific steric and electronic properties of the 2-methyl-6-(piperidin-2-yl)pyridine ligand would determine its efficacy in any given catalytic system. The methyl group on the pyridine ring, for instance, can fine-tune the steric environment around the metal center, potentially enhancing enantioselectivity.

Pyridine-based ligands form stable complexes with a wide range of transition metals, including but not limited to palladium, platinum, ruthenium, rhodium, iridium, copper, nickel, and zinc. jscimedcentral.comnih.govresearchgate.net The geometry and stability of the resulting metal complex depend on the metal's identity, its oxidation state, and the other ligands present. The 2-methyl-6-(piperidin-2-yl)pyridine ligand would be expected to act as a strong σ-donor, stabilizing various metal centers. Research into analogous pyrazolylpyridine and bipyridine ligands demonstrates their versatility in forming complexes with diverse structures and catalytic activities. nih.govmdpi.com

Table 2: Potential Coordination Complexes with Transition Metals : Note: This table is illustrative and based on the coordination properties of analogous N,N-bidentate ligands.

| Transition Metal Ion | Typical Coordination Geometry | Potential Application Area |

|---|---|---|

| Palladium(II) | Square Planar | Cross-Coupling Reactions |

| Ruthenium(II) | Octahedral | Hydrogenation, Transfer Hydrogenation |

| Iridium(I)/Iridium(III) | Square Planar/Octahedral | C-H Activation, Hydrogenation |

| Copper(I)/Copper(II) | Tetrahedral/Square Planar/Octahedral | Allylic Oxidation, Cyclopropanation |

Scaffold Exploration in Organic Synthesis

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The pyridine-piperidine core of this compound serves as an excellent three-dimensional scaffold. rsc.orgrsc.org Pyridine and piperidine rings are among the most common heterocyclic motifs found in FDA-approved drugs, highlighting their importance as "privileged scaffolds" in medicinal chemistry. nih.govnih.govnih.gov

The defined connectivity and stereochemistry of this particular scaffold provide a rigid framework for systematic exploration. Modifications can be made at several positions:

The piperidine nitrogen (after de-tosylation).

The methyl group on the pyridine ring (e.g., via functionalization).

The aromatic protons on the pyridine ring (via electrophilic or nucleophilic aromatic substitution, depending on the conditions). researchgate.netnih.gov

This systematic derivatization allows for the fine-tuning of properties such as solubility, lipophilicity, and biological activity, making this scaffold a valuable starting point for drug discovery and materials science programs. researchgate.netacs.org

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and tosylation. For example, coupling a piperidine derivative with a pyridine precursor under controlled pH (6–8) and temperature (60–80°C) is critical to avoid side reactions . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via NMR (e.g., ¹H/¹³C NMR for verifying methyl and tosyl groups) and mass spectrometry (to confirm molecular ion peaks) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Based on GHS classifications for structurally related pyridine/piperidine compounds:

- Acute Toxicity : Use fume hoods, PPE (gloves, lab coats, goggles), and avoid inhalation/contact with skin .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C-N stretch at ~1250 cm⁻¹, aromatic C-H bends at ~700–900 cm⁻¹) .

- NMR : Look for characteristic signals (e.g., methyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the tosyl group relative to the piperidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acid derivatives) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Kinetic Monitoring : Employ in-situ techniques like Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How to address contradictory data between computational models and experimental spectral results?

- Methodological Answer :

- DFT Calculations : Compare theoretical IR/Raman spectra (using Gaussian or ORCA software) with experimental data to identify discrepancies in bond angles or torsional strain .

- Error Analysis : Re-examine solvent effects (e.g., dielectric constant in computational models) or crystallographic disorder in X-ray data .

Q. What strategies are effective for evaluating the compound’s potential antimicrobial activity?

- Methodological Answer :

- In Vitro Assays : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorinated or chlorinated derivatives) to identify critical substituents .

Q. How to resolve challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Layering : Diffuse hexane into a saturated DCM solution to induce slow crystal growth .

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.